molecular formula C13H21NO3S B245704 N,N-diethyl-5-methoxy-2,4-dimethylbenzenesulfonamide

N,N-diethyl-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No. B245704
M. Wt: 271.38 g/mol
InChI Key: QAWRILUHGOGSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as "DEDMEMS," is a sulfonamide derivative that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DEDMEMS is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In medicinal chemistry, DEDMEMS has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In bacterial infections, DEDMEMS has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects
DEDMEMS has been shown to have various biochemical and physiological effects, depending on the application and dosage. In medicinal chemistry, DEDMEMS has been shown to have anticancer, anti-inflammatory, and antibacterial effects. In material science, DEDMEMS has been used as a building block for the synthesis of functional materials with specific properties. In analytical chemistry, DEDMEMS has been used as a derivatizing agent for the analysis of different compounds.

Advantages and Limitations for Lab Experiments

DEDMEMS has several advantages and limitations for lab experiments. Its advantages include its ease of synthesis, stability, and versatility for different applications. Its limitations include its potential toxicity, limited solubility, and lack of commercial availability.

Future Directions

There are several future directions for the research and development of DEDMEMS. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In material science, further studies are needed to synthesize functional materials with specific properties using DEDMEMS as a building block. In analytical chemistry, further studies are needed to optimize the derivatization conditions for the analysis of different compounds using DEDMEMS as a derivatizing agent. Overall, DEDMEMS has the potential to be a valuable compound for various applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

DEDMEMS can be synthesized using various methods, including the reaction of 4-methyl-2,6-dinitroaniline with diethyl sulfite, followed by reduction with sodium borohydride to obtain the intermediate compound, which is then treated with methanesulfonyl chloride to form DEDMEMS. Another method involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with diethylamine to obtain DEDMEMS.

Scientific Research Applications

DEDMEMS has been studied for its potential applications in different fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DEDMEMS has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In material science, DEDMEMS has been used as a building block for the synthesis of metal-organic frameworks and other functional materials. In analytical chemistry, DEDMEMS has been used as a derivatizing agent for the analysis of different compounds, including amino acids and peptides.

properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

N,N-diethyl-5-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-6-14(7-2)18(15,16)13-9-12(17-5)10(3)8-11(13)4/h8-9H,6-7H2,1-5H3

InChI Key

QAWRILUHGOGSRD-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)C

Origin of Product

United States

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